This compound can be classified as:
The synthesis of 2-{4-[(3-{7-Chloro-1-[(oxan-4-yl)methyl]-1H-indol-3-yl}-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}acetamide typically involves several key steps:
The molecular structure of 2-{4-[(3-{7-Chloro-1-[(oxan-4-yl)methyl]-1H-indol-3-yl}-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}acetamide can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H22ClN5O3 |
| Molecular Weight | 394.86 g/mol |
| IUPAC Name | 2-{4-[...]} |
| Canonical SMILES | C1COCCC1CNC(=O)CCC2=NC(=NO2)C3=CC4=C(C=C3)C=CN4 |
| InChI Key | HGUROXQPSYVLFC-UHFFFAOYSA-N |
The structure features multiple functional groups that contribute to its biological activity, including halogen atoms (chlorine), which may enhance binding affinity to biological targets.
The chemical reactions involving this compound primarily include:
These reactions are typically conducted under controlled conditions to optimize yield and minimize side products.
The mechanism of action for 2-{4-[...]} is largely attributed to its interaction with specific molecular targets within biological systems:
The physical and chemical properties of 2-{4-[...]} include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents; limited solubility in water |
| Stability | Stable under normal laboratory conditions; may degrade under extreme pH or temperature |
These properties influence its handling and application in laboratory settings.
The potential applications for 2-{4-[...]} span various fields:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: